

Quizalofop-P hydrolysis and persistence studies

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Quizalofop-P

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Hydrolysis and Environmental Degradation

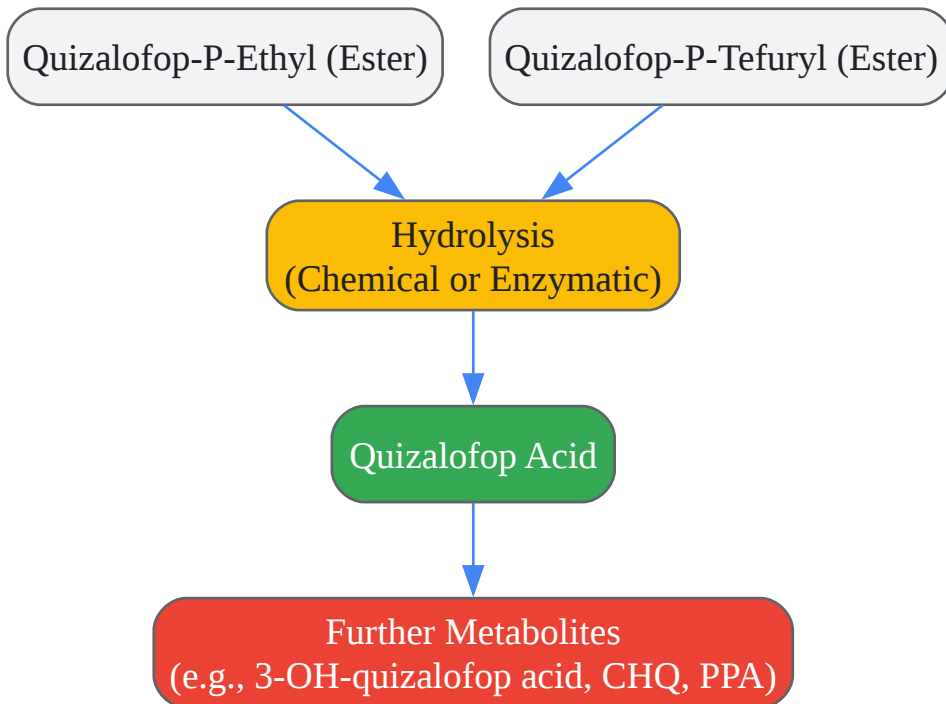
Quizalofop-P esters undergo hydrolysis to the quizalofop acid form in the environment. The table below summarizes key degradation parameters from scientific studies.

Compound	Degradation Process/Context	Key Parameters & Findings	Experimental Protocol Summary
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| **Quizalofop-P-ethyl (QPE)** [1] [2] | Soil & Microbial Degradation | **DT₅₀ (lab, 20°C):** 45 days (moderately persistent) [2]. **Microbial Kinetics (QpeH enzyme):** $K_m = 41.3 \mu\text{M}$; $K_{cat} = 127.3 \text{ s}^{-1}$ [1]. | **Soil:** Lab incubation of field-moist, sieved soils; parent compound applied and tracked via HPLC [3]. **Enzyme Assay:** Cloned *qpeH* gene expressed in *E. coli*; enzyme activity measured spectrophotometrically with QPE as substrate [1]. | | **Quizalofop-P-tefuryl** [1] | Enzymatic Hydrolysis | **Microbial Kinetics (QpeH enzyme):** $K_m = 29.5 \mu\text{M}$; $K_{cat} = 146.4 \text{ s}^{-1}$ [1]. | **Enzyme Assay:** Purified recombinant QpeH esterase incubated with substrate; kinetics determined via HPLC [1]. | | **Quizalofop acid** [4] | Aqueous Hydrolysis & Soil Fate | **Aqueous Hydrolysis DT₅₀ (20°C, pH 7):** Stable [4]. **Soil DT₅₀ (lab):** 19.7 days; **Soil DT₅₀ (field):** 39.1 days [4]. | **Hydrolysis:** Active substance incubated in buffers at different pHs and temperatures; concentration measured over time [5]. **Soil:** Similar lab incubation studies as for QPE [4]. | | **Quizalofop-P-ethyl in Water** [5] | Aqueous Photolysis & Hydrolysis | **Persistence:** Medium to high (DT₅₀ > 15 days for

most compounds) [5]. **Metabolites:** CHQ, CHHQ, and PPA detected after 7 days [5]. | **Procedure:** Commercial products dissolved in water and exposed to light/dark conditions; samples analyzed via UHPLC-Orbitrap-MS for parent compounds and non-target metabolites [5]. |

The metabolic pathway for **quizalofop-P** esters begins with hydrolysis, which is a key initial step in their environmental breakdown.

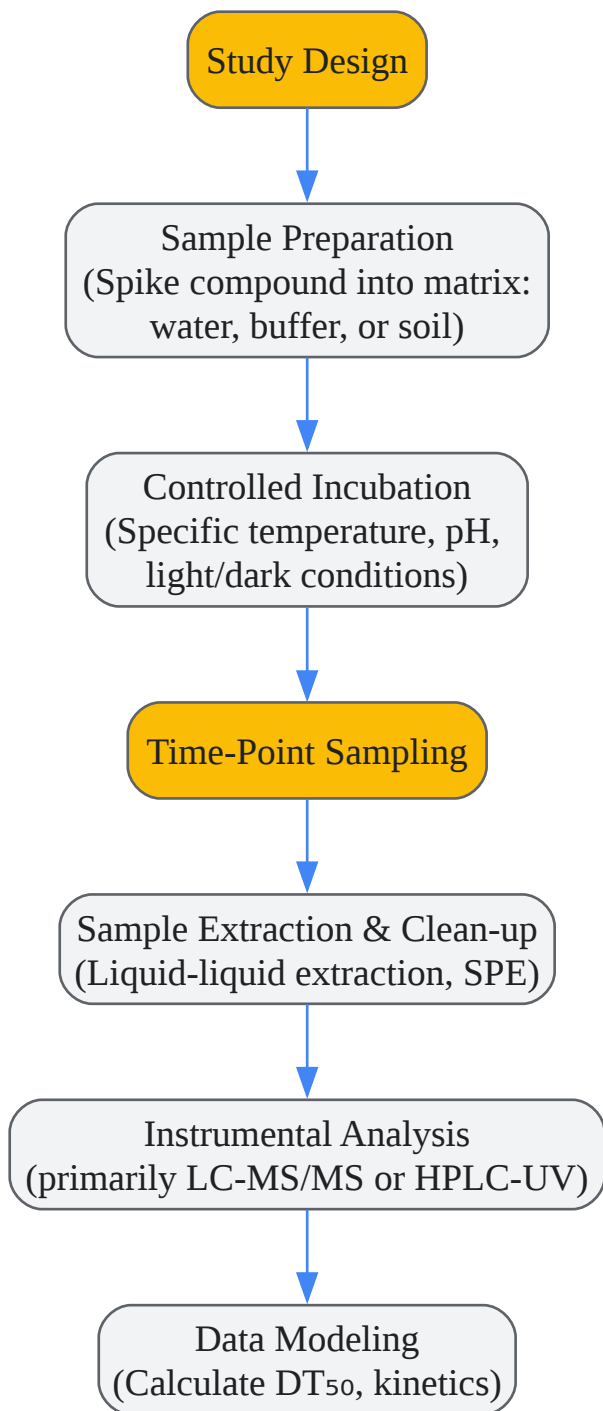


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*Figure 1: Primary environmental degradation pathway of **Quizalofop-P** esters via hydrolysis to the acid form and subsequent metabolites. [5] [1] [4]*

Experimental Workflow for Hydrolysis Studies

The following diagram outlines a general experimental workflow for studying **quizalofop-P** hydrolysis, integrating protocols from the cited research.



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Figure 2: Generalized workflow for hydrolysis and persistence studies of **quizalofop-P** and related compounds. [3] [5] [1]

Key Limitations for Your Research Context

Please note a critical limitation in the available data for your purpose:

- **Lack of Mammalian Metabolic Data:** The identified studies focus exclusively on **environmental fate** in water, soil, and by microbial enzymes [3] [5] [1]. They do not address hydrolysis, metabolism, or persistence in mammalian systems, which is crucial for drug development.
- **Regulatory Focus:** Much of the data, particularly from EFSA, is for **dietary risk assessment** and setting Maximum Residue Levels (MRLs) in food and feed, which follows different pathways and requirements than pharmaceutical development [6] [7].

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